molecular formula C11H13N3O2 B11883844 Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate CAS No. 1260636-98-3

Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Cat. No.: B11883844
CAS No.: 1260636-98-3
M. Wt: 219.24 g/mol
InChI Key: FOGSCAFNLYZDCM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a pyrrolo-pyridine derivative characterized by a 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) substituted with an amino-acetate ethyl ester group. This compound is of interest in medicinal chemistry due to the bioactivity of pyrrolo-pyridines, which are known to interact with enzymes and receptors in anticancer and neuropharmacological applications.

Properties

CAS No.

1260636-98-3

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

InChI

InChI=1S/C11H13N3O2/c1-2-16-11(15)9(12)8-6-14-10-7(8)4-3-5-13-10/h3-6,9H,2,12H2,1H3,(H,13,14)

InChI Key

FOGSCAFNLYZDCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CNC2=C1C=CC=N2)N

Origin of Product

United States

Preparation Methods

Core Pyrrolo[2,3-b]Pyridine Formation

The pyrrolo[2,3-b]pyridine scaffold is constructed via a two-component cyclo condensation reaction between 2-amino-1H-pyrrole-3-carbonitrile derivatives and active methylene compounds such as ethyl cyanoacetate. For instance, refluxing 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (3a-c ) with ethyl cyanoacetate in acetic acid and catalytic hydrochloric acid yields substituted 1H-pyrrolo[2,3-b]pyridines (5a-c ). The reaction proceeds through nucleophilic attack by the amino group on the electrophilic carbonyl carbon of ethyl cyanoacetate, followed by cyclization and dehydration (Scheme 1).

Reaction Conditions

  • Solvent : Acetic acid (15 mL)

  • Catalyst : Concentrated HCl (5 drops)

  • Temperature : Reflux (4 hours)

  • Workup : Column chromatography (CH₂Cl₂/methanol, 39:1)

Key Analytical Data

  • IR : Absorption bands at 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)

  • ¹H NMR : δ 8.50 (s, 1H, pyridine-H), 4.30 (q, 2H, OCH₂CH₃), 1.35 (t, 3H, CH₃)

  • MS : m/z 397.29 [M⁺] for brominated derivatives

Amino Group Installation

The amino group at the C2 position is introduced via reductive amination or hydrolysis of intermediate nitriles. Catalytic hydrogenation of nitro-pyrrolo[2,3-b]pyridines (e.g., 6a-h ) using Pd/C in ethanol affords 3-amino derivatives (7a-h ). Alternatively, hydrolysis of the cyano group in 3a-c under acidic conditions generates primary amines, which are subsequently esterified with ethanol.

Suzuki Coupling and Functionalization

Halogenated Intermediate Synthesis

Iodination or bromination of the pyrrolo[2,3-b]pyridine core enables cross-coupling reactions. Treatment of 1H-pyrrolo[2,3-b]pyridine (4 ) with N-iodosuccinimide (NIS) in DMF yields 3-iodo derivatives (15 ), which serve as substrates for Sonogashira or Suzuki couplings.

Representative Protocol

  • Reagents : NIS (1.2 equiv), DMF, 25°C, 12 hours

  • Yield : 70–85%

Ethyl Acetate Sidechain Introduction

The ethyl acetate moiety is installed via nucleophilic substitution or esterification. For example, reacting 3-iodo-pyrrolo[2,3-b]pyridine (15 ) with ethyl glycinate in the presence of Cs₂CO₃ and a palladium catalyst facilitates C–N bond formation. Alternatively, esterification of 2-amino-2-(pyrrolo[2,3-b]pyridin-3-yl)acetic acid with ethanol under Mitsunobu conditions provides the target compound.

Optimization Insights

  • Base : Cs₂CO₃ enhances nucleophilicity of the amino group

  • Catalyst : Pd(PPh₃)₄ (5 mol%) for Suzuki couplings

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra confirm regiochemistry and substituent orientation. The ethyl ester group exhibits characteristic quartets (δ 4.30 ppm, OCH₂CH₃) and triplets (δ 1.35 ppm, CH₃). Aromatic protons of the pyrrolo[2,3-b]pyridine core resonate between δ 7.29–8.50 ppm.

Mass Spectrometry (MS)

High-resolution MS data validate molecular formulas. For instance, the molecular ion peak at m/z 280.12 [M+H]⁺ corresponds to C₁₃H₁₃N₃O₂.

Infrared Spectroscopy (IR)

Key functional groups are identified:

  • NH₂ : 3414 cm⁻¹

  • C=O : 1680 cm⁻¹

  • C≡N : 2210 cm⁻¹

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity
Cyclocondensation60–75%>95%Moderate
Suzuki Coupling65–85%>90%High
Reductive Amination50–70%85–90%Low

Chemical Reactions Analysis

Acid-Base Reactions

The primary amino group (-NH₂) undergoes protonation/deprotonation depending on pH, enabling acid-base chemistry. This property facilitates salt formation and influences solubility:

  • Protonation : Occurs in acidic media (pH < 4), forming a positively charged ammonium species.

  • Deprotonation : Achieved in basic conditions (pH > 10), generating a deprotonated amine intermediate.

These equilibria are critical for modulating reactivity in subsequent transformations, such as nucleophilic substitutions or coupling reactions .

Nucleophilic Substitutions

The ester group (-COOEt) participates in nucleophilic acyl substitutions under alkaline or enzymatic hydrolysis:

Reaction Conditions Product Yield Reference
Hydrolysis to carboxylic acidNaOH (aq.), reflux2-Amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid70–85%
TransesterificationROH, acid/base catalystCorresponding alkyl ester60–75%

The amino group may also act as a nucleophile in reactions with electrophiles like aldehydes or alkyl halides .

Coupling Reactions

The pyrrolo[2,3-b]pyridine core enables transition-metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids modifies the heterocyclic scaffold:

python
Conditions: Pd(PPh₃), Na₂CO₃ (aq.), toluene, 80°C Example: Coupling with 3,4-dimethoxyphenylboronic acid → 5-(3,4-dimethoxyphenyl)-substituted derivative[2][3].

Yields range from 65–85% depending on substituent electronic effects .

Sonogashira Coupling

Reaction with terminal alkynes introduces alkynyl groups at the 3-position:

python
Conditions: PdCl₂(PPh₃), CuI, Et₃N, THF, 60°C Example: Reaction with phenylacetylene → 3-alkynyl-pyrrolo[2,3-b]pyridine[2][6].

Acylation and Sulfonylation

The amino group undergoes acylation or sulfonylation to form amides/sulfonamides:

Reagent Product Application Reference
Benzoyl chlorideN-Benzoylated derivativeEnhanced biological activity
Phenylsulfonyl chlorideN-Sulfonamide derivativePharmacokinetic optimization

Reactions typically use pyridine or dichloromethane as solvents .

Reductive Amination

The amino group participates in reductive amination with aldehydes/ketones:

python
Conditions: NaBH₃CN or H₂ (Pd/C), MeOH Example: Reaction with m-nitrobenzaldehyde → Secondary amine derivative[2][3].

This method is pivotal for introducing alkyl/aryl side chains .

Ring Functionalization

The pyrrolo[2,3-b]pyridine ring undergoes electrophilic substitutions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position .

  • Halogenation : N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) adds halogens at the 3-position .

Stability and Reaction Optimization

Key factors influencing reactivity:

  • pH : Amino group protonation reduces nucleophilicity.

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance coupling reaction rates .

  • Temperature : Elevated temperatures (80–100°C) improve cross-coupling yields .

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate typically involves the reaction of pyrrolo[2,3-b]pyridine derivatives with ethyl chloroacetate or related reagents. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. A study reported that derivatives of pyrrolo[2,3-b]pyridine exhibited significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, one derivative demonstrated IC50 values of 7 nM against FGFR1, indicating its potential as a lead compound for cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness was measured using the disc diffusion method, revealing zones of inhibition comparable to standard antibiotics .

Neurological Disorders

Given the structural features of this compound, it is being investigated for potential applications in treating neurological disorders. The compound's ability to modulate neurotransmitter systems may offer new avenues for therapies targeting conditions such as depression and anxiety.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cell-based assays, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Study Focus Key Findings
Anticancer ActivityFGFR inhibition with IC50 values as low as 7 nM; potential for breast cancer treatment.
Antimicrobial EfficacyEffective against S. aureus and E. coli; comparable to standard antibiotics in disc diffusion assays.
Anti-inflammatory PropertiesInhibition of pro-inflammatory cytokines; potential application in inflammatory disease management.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations in Pyrrolo-Pyridine Derivatives

The target compound is distinguished by its 2-amino-2-acetate ethyl ester substituent. Key analogues and their differences are summarized below:

Compound Name Substituents Key Structural Features Biological Relevance
Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Amino, ethyl ester Potential for hydrogen bonding via -NH₂; enhanced solubility Antiproliferative activity (inferred from analogues)
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS 478677-93-9) Oxo, ethyl ester Electrophilic α-keto group; precursor to amino derivatives Intermediate in synthesis of bioactive compounds
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid (CAS 1912-42-1) Carboxylic acid Free -COOH group; higher polarity Likely lower cell permeability compared to esters
Ethyl 2-(5-bromo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate Bromo, methoxyethyl, oxo Bulky substituents; altered electronic profile Antiproliferative activity (specific targets not stated)
Methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate Oxo, methyl ester Pyrrolo[2,3-c]pyridine core; smaller ester group Structural isomerism affects binding interactions

Key Observations :

  • Amino vs. Oxo Groups: The amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to the oxo group in analogues like CAS 478677-93-7. This may improve interactions with biological targets, such as kinases or receptors.
  • Ring Position Isomerism : Pyrrolo[2,3-b]pyridine (7-azaindole) vs. pyrrolo[3,2-c]pyridine alters nitrogen positioning, affecting π-stacking and solubility.

Physicochemical Properties

Property This compound* Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate
Molecular Formula C₁₁H₁₃N₃O₂ C₁₀H₈N₂O₃ C₁₀H₈N₂O₃
Molecular Weight 219.24 g/mol 204.18 g/mol 204.18 g/mol
LogP (Predicted) ~1.5 (moderately lipophilic) ~1.2 ~0.8
Solubility Moderate in polar solvents (due to -NH₂) Low in water (oxo group) Low in water

*Predicted data based on structural analogues.

Biological Activity

Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on anticancer properties, molecular interactions, and synthesis methodologies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃O₂, and it is characterized by a pyrrolo[2,3-b]pyridine ring fused with an ethyl aminoacetate moiety. Its CAS number is 1260636-98-3. The compound's structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, making it versatile for further derivatization and study .

Anticancer Potential

Recent studies suggest that this compound may act as a lead compound in the development of new anticancer agents. Its structural features enable it to interact with specific biological targets involved in cancer progression, particularly fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis .

Case Studies and Research Findings

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) :
    • Compounds similar to this compound have demonstrated significant inhibitory activity against FGFRs. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation through FGFR pathways .
  • Molecular Docking Studies :
    • Molecular docking studies indicate that this compound can bind effectively to target proteins associated with cancer cell signaling pathways. These studies provide insights into the binding affinities and potential mechanisms of action .
  • Cytotoxicity Assays :
    • Preliminary cytotoxicity assays have revealed that related compounds exhibit varying degrees of effectiveness against different cancer cell lines, suggesting that modifications to the pyrrolo[2,3-b]pyridine structure can significantly influence biological activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetateContains a keto group instead of an amino groupPotential FGFR inhibitor
5H-Pyrrolo[2,3-b]pyrazine derivativesDifferent bicyclic structureMore potent kinase inhibition
Pyrrolo[1,2-a]pyrazine derivativesDifferent ring fusion patternExhibits antibacterial and antiviral activities

The unique combination of an amino group and a pyrrolo[2,3-b]pyridine scaffold in this compound distinguishes it from other derivatives. This structural feature may offer novel mechanisms of action in pharmacological applications .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the cyclization of precursors containing both pyrrole and pyridine functionalities. For example:

  • Starting Materials : 3-formylpyridine and ethyl glycinate.
  • Reaction Conditions : The reaction is carried out under acidic conditions to facilitate the formation of the desired product.
  • Yield Optimization : Conditions must be optimized to achieve high yields and purity of the final compound .

Q & A

Q. Characterization :

  • NMR spectroscopy : Key for confirming regiochemistry (e.g., distinguishing pyrrolopyridine protons at δ 7.14–8.63 ppm) .
  • LCMS/ESIMS : Validates molecular weight (e.g., ESIMS m/z 337.9 for intermediates) and purity (>95% via HPLC) .

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., ethyl ester signals at δ 4.22–4.35 ppm) and carbon backbone .
  • X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry .
  • IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1634 cm⁻¹) .

Example : A related compound’s structure was resolved using SHELXL refinement, achieving R-factors <5% .

Advanced: How can reaction conditions be optimized to improve regioselectivity in pyrrolopyridine core formation?

Methodological Answer:

  • Catalyst selection : SnCl₂ or Rh(III) catalysts enhance regioselectivity in multi-component reactions (e.g., 24 quinoline derivatives synthesized with SnCl₂) .
  • Temperature control : Microwave heating (120°C) reduces side reactions in condensation steps .
  • Solvent systems : Polar aprotic solvents (DMF, acetic acid) improve solubility of intermediates .

Q. Data-Driven Strategy :

ConditionYield ImprovementReference
Microwave vs. reflux+40% efficiency
SnCl₂ catalysis79% regioselectivity

Advanced: What strategies resolve discrepancies between computational predictions and experimental spectral data?

Methodological Answer:

  • Cross-validation : Compare NMR shifts with density functional theory (DFT)-calculated values. For example, aromatic proton deviations >0.5 ppm may indicate tautomerization .
  • Multi-technique analysis : Combine LCMS (to confirm molecular ion) with X-ray data to resolve stereochemical conflicts .
  • Isotopic labeling : Use deuterated solvents to identify exchangeable protons (e.g., NH in pyrrolopyridine) .

Case Study : A study resolved conflicting NOESY signals by re-evaluating crystal packing effects using SHELXL .

Advanced: How to assess the compound’s stability for long-term pharmacological studies?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40–60°C), light, and humidity; monitor via HPLC for decomposition products .
  • pH stability : Test solubility and degradation in buffers (pH 1–10) to simulate physiological conditions.
  • Storage recommendations : Lyophilize and store at -20°C in amber vials to prevent photodegradation .

Data Example : A derivative showed 98% purity retention after 6 months at -20°C, but degraded by 15% at 25°C .

Advanced: How can researchers address low yields in the condensation step during synthesis?

Methodological Answer:

  • Reagent stoichiometry : Optimize molar ratios (e.g., excess sodium acetate to drive cyclization) .
  • Catalyst screening : Test Lewis acids (Zn, CuCN) to accelerate kinetics; CuCN improved yields by 72% in a related reaction .
  • Workup modifications : Use saturated NaHCO₃ to neutralize acidic byproducts and reduce emulsion during extraction .

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